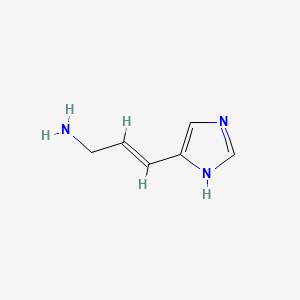

3-(1H-imidazol-5-yl)prop-2-en-1-amine

Beschreibung

Eigenschaften

CAS-Nummer |

99935-65-6 |

|---|---|

Molekularformel |

C6H9N3 |

Molekulargewicht |

123.16 g/mol |

IUPAC-Name |

(E)-3-(1H-imidazol-5-yl)prop-2-en-1-amine |

InChI |

InChI=1S/C6H9N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,3,7H2,(H,8,9)/b2-1+ |

InChI-Schlüssel |

CGEIRZFOBXDGLI-OWOJBTEDSA-N |

SMILES |

C1=C(NC=N1)C=CCN |

Isomerische SMILES |

C1=C(NC=N1)/C=C/CN |

Kanonische SMILES |

C1=C(NC=N1)C=CCN |

Synonyme |

cis-IAA imidazolyl-4-allylamine trans-IAA |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Routes to 3 1h Imidazol 5 Yl Prop 2 En 1 Amine and Its Derivatives

Retrosynthetic Analysis of the Imidazole-Prop-2-en-1-amine Core

A logical retrosynthetic analysis of the target molecule, 3-(1H-imidazol-5-yl)prop-2-en-1-amine, primarily involves the disconnection of the carbon-carbon double bond of the prop-2-en-1-amine moiety. This strategy is central to olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions.

This disconnection leads to two key synthons: an electrophilic imidazole (B134444) precursor, specifically imidazole-5-carbaldehyde , and a nucleophilic C2-aminomethyl fragment. The synthetic equivalent for the latter is typically a protected aminomethylphosphonium ylide for a Wittig reaction or a corresponding phosphonate (B1237965) carbanion for a Horner-Wadsworth-Emmons (HWE) reaction. The use of a protecting group (e.g., Boc or Cbz) on the amine is essential to prevent side reactions.

Further disconnection of the imidazole-5-carbaldehyde reveals simpler acyclic precursors, which can be assembled through various classical or modern synthetic methods to construct the imidazole ring itself. This two-pronged approach—forming the ring and then adding the side chain—constitutes the foundation of the synthetic strategy.

Strategies for Imidazole Ring Construction

The imidazole ring is a fundamental component of many biologically significant molecules. dergipark.org.tr Its synthesis can be achieved through various established and modern techniques.

Classical methods provide foundational routes to the imidazole core.

Debus-Radziszewski Imidazole Synthesis : First reported in 1858, this reaction is a multicomponent synthesis that traditionally uses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849) to form substituted imidazoles. unimelb.edu.aursc.org While it can produce C-substituted imidazoles, it is often associated with modest yields and potential side reactions. rsc.orgresearchgate.net Modifications of this reaction, such as replacing one equivalent of ammonia with a primary amine, can yield N-substituted imidazoles. unimelb.edu.au

Wallach Synthesis : The Wallach synthesis involves treating N,N'-disubstituted oxamides with phosphorus pentachloride to yield a chloro-containing intermediate, which is then reduced with hydroiodic acid to give N-substituted imidazoles. wikipedia.orgpsu.edu This method is suitable for producing specific N-substituted products.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. isca.meacs.org MCRs are advantageous due to their atom economy, procedural simplicity, and ability to quickly generate libraries of structurally diverse compounds. tandfonline.com

The synthesis of tri- and tetra-substituted imidazoles is often achieved through the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, an amine, and ammonium (B1175870) acetate. tandfonline.comnih.gov A wide variety of catalysts have been employed to promote these reactions, enhancing yields and reducing reaction times.

Table 1: Catalysts in Multicomponent Synthesis of Substituted Imidazoles

| Catalyst | Reactants | Solvent | Conditions | Yield |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Benzil, Aldehyde, NH4OAc, Aniline | Ethanol | 80°C | High |

| InCl3·3H2O | Benzil, Aldehyde, NH4OAc | - | Room Temp. | up to 82% |

| Silica-supported heteropolytungstic acid | Benzil/Benzoin, Aldehyde, NH4OAc | - | Reflux | >94% |

Data compiled from various studies on imidazole synthesis. isca.metandfonline.comnih.gov

Modern synthetic chemistry increasingly emphasizes sustainability. Green chemistry principles in imidazole synthesis focus on using environmentally benign solvents (like water or ethanol), employing reusable catalysts, and utilizing energy-efficient methods such as microwave irradiation. researchgate.net

Solvent-free conditions and the use of eco-friendly catalysts like p-toluenesulfonic acid represent steps toward greener synthetic routes. isca.me Microwave-assisted synthesis has been shown to provide better yields in shorter reaction times compared to conventional heating for the preparation of trisubstituted imidazoles. rsc.org

Approaches for Introducing the Prop-2-en-1-amine Moiety

Once the key intermediate, imidazole-5-carbaldehyde, is synthesized, the next critical step is the installation of the prop-2-en-1-amine side chain. Olefination reactions are the most direct methods for forming the required carbon-carbon double bond.

Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methods for converting carbonyl compounds into alkenes.

Wittig Reaction : This reaction utilizes a phosphorus ylide (a phosphonium (B103445) salt treated with a strong base) to react with an aldehyde or ketone. Non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.

Horner-Wadsworth-Emmons (HWE) Reaction : A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate-stabilized carbanion. wikipedia.org This carbanion is more nucleophilic and less basic than a corresponding Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during workup. organic-chemistry.org Furthermore, the HWE reaction with aldehydes almost exclusively produces the thermodynamically more stable (E)-alkene, which is the desired stereoisomer for the target molecule. wikipedia.orgorganic-chemistry.org

To synthesize this compound, a protected aminomethyl phosphonate, such as diethyl (N-Boc-aminomethyl)phosphonate, would be deprotonated with a suitable base (e.g., NaH) to form the phosphonate carbanion. This anion would then react with imidazole-5-carbaldehyde. The resulting α,β-unsaturated intermediate, after aqueous workup, would be subjected to deprotection (e.g., acid-catalyzed removal of the Boc group) to yield the final product.

Table 2: Typical Conditions for Horner-Wadsworth-Emmons Reaction

| Phosphonate Reagent | Carbonyl Substrate | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Triethyl phosphonoacetate | Aldehyde | NaH | THF | 0°C to RT | (E)-α,β-Unsaturated ester |

| Diethyl benzylphosphonate | Ketone | n-BuLi | THF | -78°C to RT | (E)-Stilbene derivative |

| Diethyl (isocyanomethyl)phosphonate | Aldehyde | K2CO3 | Methanol (B129727) | Reflux | (E)-Vinyl isocyanide |

This table represents generalized conditions for the HWE reaction. wikipedia.orgnih.govconicet.gov.ar

Coupling Reactions (e.g., Heck, Suzuki for alkene formation)

The formation of the prop-2-en-1-amine side chain on the imidazole core is a critical step that can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The Heck and Suzuki-Miyaura reactions are powerful tools for creating the necessary carbon-carbon double bond.

The Heck reaction provides a direct method for the arylation or vinylation of alkenes. In the context of synthesizing the target compound, this would typically involve the reaction of a 5-haloimidazole (such as 5-bromo- or 5-iodo-1H-imidazole) with an appropriate alkene partner, like N-protected allylamine (B125299), in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling is another highly effective method, involving the reaction between an organoboron compound and an organohalide. nih.gov For this synthesis, one viable route is the coupling of a 5-haloimidazole with a vinylboronic acid derivative. Alternatively, 5-(dihydroxyboryl)-1H-imidazole could be coupled with a suitable vinyl halide. The Suzuki reaction is often favored due to its mild reaction conditions, tolerance of various functional groups, and the generally lower toxicity of the boron-containing reagents. nih.govmdpi.com The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. mdpi.com

Below is a table summarizing typical components used in Suzuki-Miyaura coupling reactions for the formation of C-C bonds with heteroaryl compounds.

Table 1: Typical Catalytic Systems for Suzuki-Miyaura Cross-Coupling

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). nih.govresearchgate.net |

| Ligand | Triphenylphosphine (PPh₃), RuPhos, XPhos | Stabilizes the palladium center and influences catalytic activity. researchgate.net |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and participates in the transmetalation step. nih.govresearchgate.net |

| Solvent | Dioxane, Dimethoxyethane (DME), Toluene, Water mixtures | Solubilizes reactants and influences reaction rate and selectivity. nih.govresearchgate.net |

Sustainable and greener alternatives for these cross-coupling reactions are also being developed, utilizing aqueous palladium nanoparticles and eliminating the need for organic co-solvents and phosphine (B1218219) ligands. rsc.org

Amine Formation Strategies (e.g., Reductive Amination, Amidation)

Once the carbon skeleton is established, for instance, in the form of 3-(1H-imidazol-5-yl)propenal, the primary amine group can be introduced. Reductive amination is a highly effective and widely used method for this transformation. harvard.eduorganic-chemistry.org

Reductive Amination is a two-step process that is often performed in a single pot. It involves the initial reaction of a carbonyl compound (an aldehyde in this case) with an amine source, such as ammonia, to form an imine intermediate. This intermediate is then reduced in situ to the desired amine. nih.gov This method avoids the overalkylation issues that can occur with direct alkylation of amines. harvard.edu

A variety of reducing agents can be employed, with the choice depending on the substrate and desired selectivity. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations, tolerating a wide range of functional groups. harvard.eduorganic-chemistry.org Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄). harvard.eduorganic-chemistry.org

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines over ketones/aldehydes; tolerates many functional groups; often used with acetic acid. harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH; reduces iminium ions faster than carbonyls; highly toxic. harvard.edu |

| Sodium Borohydride (NaBH₄) | A stronger reducing agent that can also reduce the starting aldehyde; imine formation and isolation may be required first. harvard.edu |

An alternative strategy involves amidation followed by reduction . This route would begin with 3-(1H-imidazol-5-yl)acrylic acid, which is first converted to an amide using standard coupling agents. Subsequently, the amide is reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Stereoselective Synthesis of Enantiomeric Forms of this compound

One potential approach involves the use of chiral catalysts or reagents during the synthesis. For instance, an asymmetric Heck reaction could be employed to form the alkene, using a palladium catalyst complexed with a chiral ligand. This could potentially set the stereochemistry of the double bond if applicable and influence subsequent stereoselective steps.

Alternatively, a stereoselective reduction of a corresponding imine or ketone precursor could be employed. The reduction of an imine derived from 3-(1H-imidazol-5-yl)propenal could be achieved using a chiral reducing agent or a catalyst such as a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction), which can provide high enantioselectivity.

Another strategy involves the enzymatic resolution of a racemic mixture of the final amine or a protected intermediate. Lipases are commonly used to selectively acylate one enantiomer of an amine, allowing for the separation of the acylated and unreacted enantiomers. Similarly, transaminases could potentially be used for the asymmetric synthesis of the amine from a corresponding ketone precursor. The synthesis of chiral N-heterocyclic carbene (NHC) precatalysts from stereoselectively synthesized pyrrolo[1,2-c]imidazol-3-ones demonstrates the feasibility of introducing stereocenters into imidazole-containing ring systems. nih.gov

Development of Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy for generating a library of structurally related compounds from a common intermediate. nih.gov This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For this compound, several divergent pathways can be envisioned.

A key common intermediate for such a strategy would be 3-(1H-imidazol-5-yl)propenal . Starting from this aldehyde, a wide array of derivatives can be synthesized:

N-Substituted Derivatives: By employing a variety of primary and secondary amines in the reductive amination step, a library of N-alkylated and N-arylated analogs can be readily produced. mdpi.com

Side Chain Modification: The aldehyde can undergo other transformations, such as Wittig-type reactions, to extend or modify the alkene side chain before the introduction of the amine.

Imidazole Ring Functionalization: Another point of divergence involves the imidazole ring itself. A synthetic route could proceed with a protected or masked imidazole precursor, allowing for the introduction of various substituents at the N-1, N-3, C-2, or C-4 positions before or after the construction of the side chain. For example, starting with a differentially protected 4,5-dihaloimidazole would allow for sequential, regioselective cross-coupling reactions to introduce diversity at different points on the heterocyclic core.

This approach enables the systematic exploration of the chemical space around the parent compound, facilitating the optimization of desired properties.

Scalability and Process Chemistry Considerations for Academic Production

Transitioning a synthetic route from a small-scale discovery lab to a larger, academic-level production (gram-scale) requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Starting Material Availability: The cost and commercial availability of the initial building blocks, such as substituted imidazoles and coupling partners, are primary considerations. Routes that utilize simple, inexpensive starting materials are preferred.

Reaction Efficiency and Robustness: High-yielding and reliable reactions are crucial. Palladium-catalyzed couplings like the Suzuki reaction are generally robust, but catalyst choice is important. Minimizing the catalyst loading (e.g., to 0.03 mol%) is beneficial for cost and ease of purification. mdpi.comrsc.org Reductive amination is also a highly reliable and scalable reaction. harvard.eduorganic-chemistry.org

Purification: Chromatographic purification is often a bottleneck in scaling up syntheses. rsc.org Developing routes where the final product can be isolated and purified by crystallization or extraction is highly advantageous. For instance, some Suzuki-Miyaura protocols have been optimized to avoid the need for chromatography. rsc.org

Reagent Safety and Handling: The toxicity and handling requirements of reagents are critical. For example, while effective, the high toxicity of sodium cyanoborohydride makes it less desirable for larger-scale work compared to sodium triacetoxyborohydride. harvard.edu

Telescoping Reactions: Combining multiple steps into a single pot without isolating intermediates (telescoping) can significantly improve efficiency by reducing workup procedures and solvent waste. mdpi.com A one-pot reductive amination is a classic example of this principle.

For academic production, a route involving a Suzuki coupling to form the C5-alkene bond followed by a one-pot reductive amination to install the amine would likely represent a scalable and efficient strategy.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 1h Imidazol 5 Yl Prop 2 En 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial arrangement of 3-(1H-imidazol-5-yl)prop-2-en-1-amine.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. Based on the structure of histamine (B1213489), the protons on the imidazole (B134444) ring would appear as singlets in the aromatic region. researchgate.net The vinyl protons of the prop-2-en-1-amine side chain would likely appear as doublets or multiplets, with their chemical shifts and coupling constants providing information about their cis/trans configuration. The methylene (B1212753) protons adjacent to the amine group would also exhibit a characteristic chemical shift. The number of protons corresponding to each signal can be determined by integration. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the imidazole ring are sensitive to the tautomeric form of the ring. nih.gov The sp² hybridized carbons of the vinyl group and the imidazole ring would resonate at lower field (higher ppm) compared to the sp³ hybridized carbon of the aminomethyl group. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, could provide valuable information about the electronic environment of the three nitrogen atoms in the imidazole ring and the primary amine group. The two imidazole nitrogens would have distinct chemical shifts, which can also help in determining the dominant tautomeric form in a given solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a polar solvent like D₂O, based on data for histamine.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole C2-H | ~8.7 | ~134 |

| Imidazole C4(5)-H | ~7.4 | ~117 |

| Imidazole C5(4) | - | ~130 |

| Prop-2-ene C1-H₂ | ~3.4 (d) | ~40 |

| Prop-2-ene C2-H | ~6.2 (dt) | ~125 |

| Prop-2-ene C3-H | ~6.0 (d) | ~128 |

| Amine N-H | Variable | - |

| Imidazole N-H | Variable | - |

| Note: Chemical shifts are highly dependent on solvent and pH. The values presented are estimates. |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, strong correlations would be expected between the vinyl protons (C2-H and C3-H) and between the C2-H and the C1-H₂ protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the ¹³C spectrum. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for connecting the different spin systems. For instance, correlations between the imidazole C4(5)-H and the C3 of the propene chain would confirm the point of attachment of the side chain to the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the double bond (E/Z isomer) and the preferred conformation of the side chain relative to the imidazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the confident determination of its elemental composition. For this compound (C₆H₉N₃), the expected exact mass would be calculated and compared to the experimentally determined value with a high degree of accuracy. rsc.org

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the protonated molecule [M+H]⁺. The fragmentation of protonated histamine is known to involve the loss of ammonia (B1221849) (NH₃). acs.org A similar loss would be expected for this compound, along with other characteristic fragment ions resulting from the cleavage of the propene side chain. This fragmentation data provides valuable structural information and can be used for identification purposes. researchgate.netnih.gov

Table 2: Predicted HRMS Data for this compound.

| Parameter | Predicted Value |

| Molecular Formula | C₆H₉N₃ |

| Exact Mass | 123.0796 |

| [M+H]⁺ | 124.0874 |

| Major Fragment Ion (loss of NH₃) | 107.0656 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, yielding a unique "fingerprint" spectrum.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine and the imidazole ring (typically in the range of 3200-3500 cm⁻¹), C-H stretching for the aromatic imidazole and the vinyl group (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. nih.govresearchgate.net The N-H bending vibrations would also be observable. researchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond of the propene chain, which might show a strong Raman signal. The symmetric vibrations of the imidazole ring are also often more prominent in the Raman spectrum. The analysis of the vibrational spectra can also offer insights into the tautomeric state of the imidazole ring. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Imidazole & Amine N-H | 3200-3500 | Stretching |

| Imidazole & Vinyl C-H | 3000-3100 | Stretching |

| Alkene C=C | 1620-1680 | Stretching |

| Imidazole C=N, C=C | 1500-1650 | Ring Stretching |

| Amine N-H | 1590-1650 | Bending |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, likely with a C18 column, would be the primary method for determining the purity of the compound. By using a suitable mobile phase, likely a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifier such as trifluoroacetic acid or formic acid, a sharp, symmetrical peak for the compound would be expected. The purity would be assessed by the peak area percentage.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the progress of chemical reactions during the synthesis of the compound and for a quick preliminary assessment of its purity.

Gas Chromatography (GC): Due to the polar nature and relatively low volatility of the compound, GC analysis might require derivatization to increase its thermal stability and volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The inherent polarity of the imidazole and amine functionalities requires careful method development to achieve good peak shape and retention on common reversed-phase columns.

Research Findings:

The analysis of this compound by HPLC often necessitates derivatization of the primary amine group to enhance its UV absorbance or fluorescence, thereby increasing detection sensitivity. chromforum.org Common derivatizing agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride. nih.gov These reactions tag the analyte with a highly responsive chromophore or fluorophore. For instance, derivatization with FMOC-Cl allows for sensitive UV detection at approximately 266 nm. chromforum.org

Reversed-phase columns, such as C8 or C18, are frequently used for the separation of imidazole-containing compounds. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. nih.gov To improve peak symmetry and reduce tailing caused by the interaction of the basic amine and imidazole groups with residual silanols on the stationary phase, a pH modifier such as triethylamine (B128534) (TEA) or an acidic modifier like formic or phosphoric acid is often added to the mobile phase. chromforum.orgsielc.com In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) using a silica (B1680970) column with a high organic content mobile phase can be an effective alternative for retaining highly polar compounds like imidazoles. chromforum.org

A study on similar imidazole anti-infective drugs utilized a C8 column with a mobile phase of methanol and a potassium phosphate (B84403) buffer (pH 3.2), achieving rapid separation with UV detection at 300 nm. nih.gov Another approach for primary amines involves post-column derivatization, which can eliminate matrix interference but requires specialized hardware. chromforum.org The selection between pre-column and post-column derivatization depends on the sample matrix, required sensitivity, and available instrumentation.

Below is a representative table of HPLC parameters that could be applied for the analysis of derivatized this compound.

Interactive Data Table: HPLC Parameters for Analysis of FMOC-derivatized this compound

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 266 nm (UV) |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 min |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and thermally stable compounds. However, direct GC-MS analysis of this compound is challenging due to its low volatility and the presence of polar N-H bonds in the primary amine and imidazole groups. These functional groups can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. iu.edu

Research Findings:

To overcome these limitations, derivatization is a mandatory step for converting the analyte into a more volatile and thermally stable form suitable for GC analysis. iu.eduresearchgate.net Common derivatization strategies for compounds with primary amine and imidazole functionalities include:

Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the primary amine to form a less polar and more volatile trifluoroacetyl derivative. iu.edu

Silylation: Employing agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens on both the amine and imidazole groups with trimethylsilyl (B98337) (TMS) groups. iu.edu

Alkylation/Acylation: A two-step process or using a reagent like isobutyl chloroformate, which has been successfully used for the derivatization of various imidazole-like compounds prior to GC-MS analysis. researchgate.netgdut.edu.cn

The choice of derivatization reagent is critical and can influence the fragmentation pattern observed in the mass spectrometer, which is key for structural confirmation. iu.edu Following derivatization, the sample is injected into the GC, where it is separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The separated components then enter the mass spectrometer, which acts as a detector, providing mass-to-charge ratio (m/z) information that allows for the unequivocal identification of the compound based on its unique mass spectrum and fragmentation pattern. For quantitative analysis, the GC-MS is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov

The following table outlines plausible GC-MS conditions for the analysis of a derivatized form of this compound.

Interactive Data Table: GC-MS Parameters for Analysis of TFAA-derivatized this compound

| Parameter | Value |

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range (m/z) | 50-500 amu |

| Expected Retention Time | ~10.2 min |

| Key Mass Fragments (m/z) | Dependent on derivatization, but expected fragments from imidazole ring and propene amine chain. |

Computational and Theoretical Studies of 3 1h Imidazol 5 Yl Prop 2 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic distribution and how it influences the molecule's stability and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and analyze the frontier molecular orbitals (HOMO and LUMO) of molecules.

DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are utilized to find the most stable three-dimensional arrangement of atoms in a molecule. orientjchem.orgnih.gov This process of geometry optimization provides key information on bond lengths, bond angles, and dihedral angles. For imidazole (B134444) derivatives, these calculations help in understanding the planarity of the imidazole ring and the orientation of its substituents. orientjchem.orgniscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. niscpr.res.in The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. nih.gov The energy gap between the HOMO and LUMO is an important parameter; a smaller energy gap suggests higher reactivity. nih.gov For instance, in a study of a different imidazole derivative, the HOMO-LUMO energy gap was calculated to be significant, indicating its stability. nih.gov Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study charge transfer and delocalization within the molecule. nih.gov

| Parameter | Method/Basis Set | Typical Application |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | Determination of stable molecular structure |

| HOMO-LUMO Analysis | DFT/B3LYP/6-31G(d,p) | Assessment of chemical reactivity |

| NBO Analysis | - | Study of intramolecular charge transfer |

Ab Initio Methods for Conformational Analysis and Energetics

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are used for highly accurate calculations, particularly for conformational analysis and energetics.

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For a flexible molecule like 3-(1H-imidazol-5-yl)prop-2-en-1-amine, with its rotatable bonds, multiple low-energy conformations can exist. Ab initio calculations can help to map the potential energy surface and identify the most stable conformers. For example, in a study of an imidazolium (B1220033) salt, ab initio calculations were used to understand the gas-phase structures of the constituent ions, which helped in interpreting the observed crystal structure. nih.gov

Molecular Dynamics (MD) Simulations of Conformational Flexibility and Solvation Effects

Molecular dynamics simulations provide a dynamic view of molecular behavior over time. These simulations are particularly useful for studying the conformational flexibility of molecules and the influence of the surrounding solvent.

An MD simulation of this compound in a solvent, such as water, would reveal how the molecule changes its shape and interacts with the solvent molecules. This is crucial for understanding its behavior in a biological environment. The simulation can track the movement of every atom over a period of time, providing insights into the stability of different conformations and the hydrogen bonding patterns between the molecule and the solvent.

Molecular Docking and Binding Mode Predictions with Biological Macromolecules (non-clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the binding mode of a small molecule (ligand) to a protein (receptor).

In a non-clinical context, molecular docking can be used to explore the potential interactions of this compound with various biological macromolecules. This can help to identify potential protein targets and understand the structural basis for its biological activity. For instance, docking studies on other imidazole derivatives have been used to predict their binding energies and orientations within the active sites of enzymes, providing insights into their potential as inhibitors. nih.gov The results of such studies can guide the design of new molecules with improved binding affinity and selectivity.

| Receptor | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Example Protein A | Imidazole Derivative | -8.5 | Tyr123, Phe256, Asp101 |

| Example Protein B | Imidazole Derivative | -7.9 | His88, Leu34, Ser99 |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling using Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties.

These models are built using a set of molecules with known activities or properties and a set of calculated molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature. For a series of imidazole derivatives, a QSAR model could be developed to predict their activity against a particular target. nih.gov For example, a 3D-QSAR study on benzimidazole (B57391) derivatives helped in designing novel anti-mycobacterial agents by highlighting the importance of electrostatic and steric descriptors. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR spectra). These predicted spectra can then be compared with experimentally obtained data to validate the computational model and the determined molecular structure.

DFT calculations are commonly used to predict 1H and 13C NMR chemical shifts and IR vibrational frequencies. niscpr.res.in For many imidazole-containing compounds, a good correlation has been observed between the calculated and experimental spectroscopic data, which provides confidence in the accuracy of the computational results. niscpr.res.inresearchgate.net For instance, in the characterization of a novel benzimidazole derivative, the calculated 1H and 13C NMR chemical shifts showed good agreement with the experimental values. niscpr.res.in This comparison is a powerful tool for structural elucidation and confirmation.

| Spectroscopic Technique | Experimental Value | Calculated Value | Method |

|---|---|---|---|

| 1H NMR (ppm) | 7.5 | 7.4 | DFT/B3LYP/6-311++G(d,p) |

| 13C NMR (ppm) | 128.0 | 127.5 | DFT/B3LYP/6-311++G(d,p) |

| IR (cm-1) | 3400 (N-H stretch) | 3450 | DFT/B3LYP/6-311++G(d,p) |

In-Depth Analysis of this compound Reveals Gaps in Current Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research data specifically for the chemical compound this compound. Consequently, it is not possible to provide a detailed and scientifically accurate article that adheres to the user's specific outline regarding its molecular interactions and mechanistic studies.

The requested article structure, which includes in-depth sections on receptor binding affinity, enzyme modulation kinetics, and cellular permeability, requires specific experimental data that does not appear to be published for this particular compound. Constructing an article without this foundational data would necessitate speculation or the inappropriate extrapolation of findings from structurally different compounds, which would be scientifically unsound and misleading.

While research exists for various other imidazole-containing molecules and their interactions with biological systems, such as histamine (B1213489) receptors, this information cannot be accurately applied to this compound without direct experimental evidence. The principles of medicinal chemistry and pharmacology dictate that even minor changes in a molecule's structure can lead to vastly different biological activities.

Therefore, until specific in vitro and preclinical studies are conducted and published for this compound, a thorough and scientifically rigorous article on its molecular interactions and mechanisms of action cannot be generated.

Based on a comprehensive search of available scientific literature, there is currently no specific published research on the chemical compound This compound that addresses the detailed molecular interactions and mechanistic studies outlined in your request.

Studies pertaining to live-cell imaging for subcellular localization, flow cytometry for cellular uptake, modulation of specific cellular signaling pathways (cAMP, Ca²⁺), changes in protein and gene expression, in vitro cellular responses (cell viability, apoptosis, cell cycle), or preclinical mechanistic models for this particular compound have not been identified.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on This compound according to the specified detailed outline. The creation of such content would require experimental data that is not present in the public domain.

Molecular Interactions and Mechanistic Studies of 3 1h Imidazol 5 Yl Prop 2 En 1 Amine in Biological Systems in Vitro & Preclinical Models

Preclinical Model Studies for Mechanistic Insights (e.g., specific animal models for pathway elucidation, not efficacy for human disease)

Target Engagement Studies in Animal Tissues

There are no publicly available studies that have investigated the target engagement of 3-(1H-imidazol-5-yl)prop-2-en-1-amine in animal tissues. Research in this area would typically involve techniques to measure the binding of the compound to its intended biological target in a tissue context, providing crucial information about its mechanism of action and potential efficacy. The absence of such data indicates that the compound's interactions at the tissue level in preclinical models have not been characterized.

Exploratory Studies in Disease Models (e.g., for understanding pathogenesis)

No exploratory studies using this compound in in vitro or preclinical disease models have been reported in the scientific literature. Such studies are fundamental for elucidating the pathological mechanisms of diseases and for the initial assessment of a compound's therapeutic potential. The lack of this information suggests that the compound has not yet been evaluated in the context of any specific disease pathogenesis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1h Imidazol 5 Yl Prop 2 En 1 Amine Analogues

Rational Design and Synthesis of Derivatives

The rational design of derivatives of 3-(1H-imidazol-5-yl)prop-2-en-1-amine often draws from the established pharmacophore models of known receptor ligands, particularly those for the histamine (B1213489) H3 receptor. nih.govnih.govplos.org The synthesis of these analogues involves multi-step procedures, frequently starting from readily available imidazole-containing precursors. uni-regensburg.denih.govimp.kiev.uauniversityofgalway.ie

Modifications at the Imidazole (B134444) Ring (e.g., N-substitution, C-substitution)

The imidazole ring is a critical component for the biological activity of many histamine analogues, playing a key role in receptor interaction through hydrogen bonding and its electronic properties. nih.govnih.gov Modifications at both the nitrogen and carbon atoms of the imidazole ring have been extensively explored to fine-tune the affinity and selectivity of these compounds.

N-substitution on the imidazole ring can significantly impact the compound's basicity and its ability to interact with target receptors. The synthesis of N-substituted derivatives can be achieved through various alkylation or arylation reactions. imp.kiev.ua For instance, the introduction of different substituents on the nitrogen atoms can alter the tautomeric equilibrium of the imidazole ring, which in turn can influence binding affinity.

C-substitution on the imidazole ring provides another avenue for structural diversification. The introduction of substituents at the C2 or C4 (or C5, depending on the tautomeric form) positions can modulate the steric and electronic properties of the molecule. For example, the synthesis of 2-substituted 1H-imidazole derivatives can be achieved through methods like the denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov These substitutions can lead to enhanced selectivity for a particular receptor subtype. nih.gov

| Modification Type | Substituent | General Synthetic Approach | Reported Effect on Biological Activity (in related systems) | Reference |

|---|---|---|---|---|

| N-Substitution | Methyl | Alkylation with methyl iodide | Can influence selectivity between H3 and H4 receptors. | nih.gov |

| N-Substitution | Isopropyl | Alkylation with isopropyl halide | Can improve stability towards liver microsomes. | nih.gov |

| C-Substitution (C2) | Aryl groups | From α-ketohydrazidoyl bromides | Can lead to potent functional antagonists. | nih.gov |

| C-Substitution (C4) | Phenyl | Multi-component reactions | Can result in high-affinity ligands. | nih.gov |

Variations in the Prop-2-en-1-amine Side Chain (e.g., chain length, saturation, amine substitution)

Chain Length: Altering the length of the carbon chain connecting the imidazole ring to the terminal amine can affect the distance between these two key pharmacophoric features. This, in turn, influences how the ligand fits into the binding pocket of a receptor. For example, in a series of cyanoguanidine derivatives, lengthening the spacer from an ethylene (B1197577) to a pentamethylene group decreased both H1 and H2 receptor antagonist activities. mdpi.com

Saturation: The presence of the double bond in the prop-2-en-1-amine chain introduces conformational rigidity compared to a saturated propyl chain. Saturation of this double bond to a single bond would increase the flexibility of the side chain, potentially allowing for different binding modes. The synthesis of saturated analogues can be achieved through standard hydrogenation reactions of the unsaturated precursor.

Amine Substitution: The primary amine group is often a key interaction point with acidic residues in the receptor binding site. Substitution on the amine nitrogen with various alkyl or aryl groups can modulate the basicity and steric bulk of this region, leading to changes in affinity and selectivity. The synthesis of secondary or tertiary amines can be achieved by reductive amination or other standard N-alkylation methods. tubitak.gov.tr

| Modification | Example Variation | General Synthetic Approach | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Chain Length | Increase from 2 to 6 methylenes | Alkylation with varying length linkers | Potency can be highly dependent on optimal chain length for a specific receptor. | mdpi.com |

| Saturation | Prop-2-en-1-amine to Propan-1-amine | Catalytic hydrogenation | Increases conformational flexibility, which can alter receptor selectivity. | nih.gov |

| Amine Substitution | Primary to secondary/tertiary amine | Reductive amination | Can modulate basicity and steric interactions, impacting affinity. | tubitak.gov.tr |

| Conformational Restriction | Introduction of a cyclopropane (B1198618) ring | Cyclopropanation reactions | Can lead to highly potent and selective ligands. | nih.gov |

Bioisosteric Replacements

Bioisosteric replacement of the imidazole ring is a common strategy in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability, while maintaining or improving biological activity. chemrxiv.org In the context of histamine receptor ligands, the imidazole ring has been successfully replaced by various other heterocycles. For instance, replacement of the imidazole moiety with a piperidine (B6355638) ring has been shown to be successful in some classes of histamine H3 receptor antagonists, leading to compounds with maintained in vitro affinities and high in vivo potency. nih.gov Other potential bioisosteres for the imidazole ring include thiazole, oxazole, and triazole moieties. sigmaaldrich.comnih.gov The synthesis of these analogues involves the coupling of the chosen bioisostere with the appropriate side chain.

Biological Profiling of Analogues in Academic Research Models (non-clinical endpoints)

The biological evaluation of newly synthesized analogues of this compound is typically carried out using a variety of in vitro and in vivo academic research models. These non-clinical studies are designed to determine the affinity, potency, and selectivity of the compounds for their intended biological targets.

Commonly used in vitro assays include radioligand binding assays to determine the affinity of the compounds for specific receptors, such as histamine H1, H2, H3, and H4 receptors. nih.govnih.gov Functional assays, which measure the cellular response to receptor activation or inhibition, are also employed to characterize the compounds as agonists, antagonists, or inverse agonists. uni-regensburg.de

In vivo models are used to assess the pharmacological effects of the compounds in a whole-organism setting. For example, in the context of histamine H3 receptor antagonists, models that measure changes in neurotransmitter release or behavioral responses related to wakefulness and cognition are often used. nih.gov

| Assay Type | Model System | Endpoint Measured | Typical Information Gained | Reference |

|---|---|---|---|---|

| In Vitro Binding | Membrane preparations from cells expressing the receptor | Ki (inhibition constant) | Affinity of the compound for the receptor. | nih.govcresset-group.com |

| In Vitro Functional | Cells expressing the receptor | EC50 (agonist) or IC50 (antagonist) | Potency and efficacy of the compound. | uni-regensburg.de |

| In Vivo Microdialysis | Rat brain | Neurotransmitter levels | Effect on neurotransmitter release in the brain. | nih.gov |

| In Vivo Behavioral | Rodent models of cognition or wakefulness | Performance in specific tasks | Potential therapeutic effects on CNS functions. | cresset-group.com |

Elucidation of Key Pharmacophoric Features and Molecular Recognition Principles

Through the systematic modification of the this compound scaffold and the biological evaluation of the resulting analogues, key pharmacophoric features essential for activity can be elucidated. For histamine H3 receptor antagonists, a general pharmacophore model has been proposed which typically includes a basic amine, an imidazole ring (or a suitable bioisostere), and a linker of appropriate length and conformation. nih.govplos.orgmdpi.com

Molecular modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools used to understand the molecular recognition principles governing the interaction of these ligands with their receptors. nih.govmdpi.com These studies help to identify the specific amino acid residues in the receptor's binding pocket that interact with the different parts of the ligand. For example, the basic amine of the ligand often forms an ionic bond with an acidic residue (like aspartic acid) in the receptor, while the imidazole ring can engage in hydrogen bonding and aromatic interactions. mdpi.com The unsaturated nature of the prop-2-en-1-amine chain can impose conformational constraints that favor a specific binding orientation. nih.gov

Correlation of Structural Modifications with Molecular Interactions and Biological Activities

The data gathered from SAR and SPR studies allow for the correlation of specific structural modifications with changes in molecular interactions and, consequently, biological activities.

For instance, the introduction of bulky substituents on the imidazole ring or the amine terminus can lead to steric clashes within the binding pocket, resulting in decreased affinity. uni-regensburg.de Conversely, the addition of a substituent that can form a favorable interaction, such as a hydrogen bond with a specific residue, can enhance binding affinity.

The length and flexibility of the side chain are also critical. A chain that is too short or too long may not allow the key pharmacophoric groups to adopt the optimal orientation for binding. The conformational rigidity introduced by the double bond in the prop-2-en-1-amine chain can be advantageous for binding to some receptors by reducing the entropic penalty upon binding. nih.gov

By systematically analyzing these correlations, medicinal chemists can refine the design of new analogues with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of more effective therapeutic agents.

Advanced Methodologies in Mechanistic Elucidation and Functional Studies of 3 1h Imidazol 5 Yl Prop 2 En 1 Amine

Development of Chemical Probes and Affinity Tags for Target Identification

To understand the biological role of a compound like 3-(1H-imidazol-5-yl)prop-2-en-1-amine, identifying its direct molecular targets within the cell is a primary objective. Chemical probes are small molecules designed to investigate and manipulate biological systems, and they are instrumental in target identification. rjpbr.comnih.gov

The development of a chemical probe based on the structure of this compound would involve synthesizing derivatives that incorporate a reactive group for covalent modification of the target or a reporter tag for visualization and pull-down experiments. An ideal probe retains the bioactivity of the parent compound while allowing for target engagement to be monitored. nih.gov

Affinity tags are another crucial tool. These are molecules that can be attached to a compound of interest to facilitate the isolation of its binding partners. For instance, a biotinylated version of this compound could be synthesized. This affinity-tagged molecule, upon binding to its cellular target(s), would allow for the entire complex to be captured using streptavidin-coated beads. The isolated proteins can then be identified using mass spectrometry.

| Tag Type | Principle of Action | Application in Studying this compound |

| Biotin | High-affinity binding to streptavidin. | Synthesis of a biotinylated derivative for affinity purification of target proteins. |

| Photo-affinity Label (PAL) | A light-activated reactive group that forms a covalent bond with the target protein upon UV irradiation. | Creation of a PAL-derivatized probe to irreversibly link to the target for subsequent identification. |

| Fluorescent Tag | A fluorophore attached to the molecule. | Development of a fluorescently-labeled version to visualize subcellular localization and target engagement in living cells. |

Integration with Proteomics and Metabolomics for Pathway Mapping

Understanding the downstream effects of this compound on cellular pathways is as important as identifying its direct targets. Proteomics and metabolomics offer a global view of these changes.

Proteomics allows for the large-scale study of proteins. By treating cells with this compound and comparing their proteome to that of untreated cells, researchers can identify changes in protein expression or post-translational modifications. This can reveal the pathways that are modulated by the compound. For example, an upregulation of proteins involved in a specific signaling cascade would suggest that the compound activates that pathway.

Metabolomics focuses on the comprehensive analysis of small molecule metabolites in a biological system. The metabolic profile of cells can be significantly altered by the activity of a bioactive compound. By analyzing the changes in metabolite levels after treatment with this compound, it is possible to infer which metabolic pathways are affected. For instance, a change in the levels of specific lipids or amino acids could point towards an effect on lipid metabolism or amino acid biosynthesis.

The integration of these "omics" data provides a powerful approach to map the biological pathways influenced by this compound, offering a systems-level understanding of its function.

High-Resolution Imaging Techniques for Subcellular Processes

Visualizing the subcellular localization of a compound and its effects on cellular architecture is crucial for understanding its function. Advanced imaging techniques provide the necessary resolution to observe these processes in detail.

Techniques such as confocal microscopy and super-resolution microscopy (e.g., STED, SIM, or PALM/STORM) would be invaluable. nih.govnih.gov A fluorescently tagged derivative of this compound could be used to pinpoint its location within the cell, for example, in the nucleus, mitochondria, or at the plasma membrane. Super-resolution microscopy, with its ability to achieve resolution beyond the diffraction limit of light, could reveal the compound's interaction with specific subcellular structures with nanoscale precision. nih.gov

Furthermore, these imaging modalities can be used to observe the dynamic consequences of target engagement. For instance, if the compound targets a component of the cytoskeleton, high-resolution imaging could be used to visualize changes in cytoskeletal organization or dynamics in real-time in living cells.

| Imaging Technique | Resolution | Potential Application for this compound |

| Confocal Microscopy | ~200 nm lateral, ~500 nm axial | Initial determination of the compound's subcellular localization. |

| Structured Illumination Microscopy (SIM) | ~100 nm lateral, ~300 nm axial nih.gov | Visualization of the compound's interaction with larger organelles and protein complexes. nih.gov |

| Stimulated Emission Depletion (STED) Microscopy | ~30-80 nm lateral | High-resolution mapping of the compound's distribution within fine subcellular structures. |

| Whole-Cell 4Pi Single-Molecule Switching Nanoscopy (W-4PiSMSN) | 10-20 nm 3D resolution nih.gov | Ultra-high resolution 3D imaging of the compound's interaction with molecular machinery throughout the entire cell. nih.gov |

Gene Editing Tools (e.g., CRISPR/Cas9) for Target Validation in Cellular Models

Once potential targets of this compound are identified through methods like affinity purification, it is essential to validate these findings. Gene editing technologies, particularly CRISPR/Cas9, are powerful tools for this purpose. nih.gov

The CRISPR/Cas9 system can be used to precisely modify the genome of cellular models. To validate a putative target protein, its corresponding gene could be knocked out or mutated in a cell line. If the cells lacking the target protein no longer respond to this compound, it provides strong evidence that this protein is indeed the direct target.

For example, if proteomics data suggests that Protein X is the target, the gene for Protein X can be deleted using CRISPR/Cas9. The resulting knockout cells, along with wild-type cells, would then be treated with the compound. A comparison of their phenotypic or signaling responses would confirm or refute the role of Protein X as the mediator of the compound's effects. This approach offers a robust method for validating targets discovered through other means and is a critical step in the mechanistic elucidation of a novel compound. nih.gov

Potential Non Clinical Applications and Research Avenues for 3 1h Imidazol 5 Yl Prop 2 En 1 Amine

Use as Research Tools and Molecular Probes in Chemical Biology

There is no specific information documented in the search results regarding the use of 3-(1H-imidazol-5-yl)prop-2-en-1-amine as a research tool or molecular probe. In principle, compounds containing an imidazole (B134444) ring can be valuable in chemical biology. chemscene.com The imidazole moiety is a key component of the amino acid histidine and participates in enzyme catalysis. However, without specific studies on this compound, its utility as a probe for specific biological processes, such as enzyme inhibition or receptor binding, remains hypothetical. For instance, related imidazole-containing compounds are explored for their interaction with biological targets, but this cannot be directly attributed to the subject compound.

Applications in Material Science and Polymer Chemistry

Specific applications of this compound in material science and polymer chemistry have not been found in the performed searches. The imidazole ring and the primary amine group suggest potential as a monomer or modifying agent in polymer synthesis. mdpi.com

No specific research detailing the role of this compound in polymerization or crosslinking reactions was identified. The presence of a primary amine and a vinyl group suggests theoretical potential for participation in various polymerization reactions, such as addition polymerization or as a monomer in step-growth polymerization.

There is no direct evidence from the search results for the integration of this compound into functional materials. The imidazole nucleus is known to be a component in the synthesis of functionalized materials due to its versatile chemical properties. mdpi.com

Roles in Catalysis and Coordination Chemistry

While the imidazole moiety is a well-known ligand in coordination chemistry and a component of N-heterocyclic carbenes (NHCs) used in catalysis, no specific studies on the catalytic or coordination chemistry of this compound were found. chemscene.commdpi.com The nitrogen atoms in the imidazole ring can coordinate to metal centers, and the amine group provides an additional potential coordination site.

Agrochemical and Phytochemical Research Applications

No specific data exists in the search results for the application of this compound in agrochemical or phytochemical research. Imidazole-containing compounds, such as certain chalcones, have been investigated for their potential as antifungal agents, which is relevant to agrochemical research. mdpi.commdpi.com However, these studies are on different molecular structures.

Environmental Chemistry Applications (e.g., adsorption, remediation, sensing)

There is no information available from the searches conducted regarding the use of this compound in environmental chemistry applications.

Concluding Perspectives and Future Directions in 3 1h Imidazol 5 Yl Prop 2 En 1 Amine Research

Identification of Knowledge Gaps and Unexplored Research Questions

The most significant aspect of 3-(1H-imidazol-5-yl)prop-2-en-1-amine is the profound lack of specific data in the scientific literature. This absence creates a clear roadmap for foundational research. Key knowledge gaps and the corresponding research questions are systematically organized below.

Key Unexplored Research Areas:

Fundamental Chemical Synthesis and Characterization: While numerous methods exist for synthesizing imidazole (B134444) derivatives, a scalable, efficient, and high-yield synthesis specific to this compound has not been established. researchgate.netmdpi.com Its fundamental physicochemical properties—such as pKa, solubility, and stability—are unknown. Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry, UV-Vis) is not publicly available.

Chemical Reactivity and Derivatization: The reactivity of the allylamine (B125299) and imidazole moieties has not been explored. How does the electronic interplay between the imidazole ring and the prop-2-en-1-amine side chain influence its reactivity? What novel derivatives can be generated from this scaffold?

Biological Activity and Pharmacological Profile: As a histamine (B1213489) analog, the compound's affinity and activity at the four known histamine receptors (H1-H4) are completely uncharacterized. mdpi.comnih.gov Does it act as an agonist, antagonist, or biased agonist? Does it interact with other targets, such as trace amine-associated receptors or enzymes involved in histamine metabolism?

Metabolic Fate and Stability: There is no information on how this compound is metabolized in biological systems. Is it a substrate for monoamine oxidase or other metabolic enzymes? What are its primary metabolites, and are they biologically active?

Supramolecular Chemistry and Coordination: The imidazole nucleus is an excellent ligand for metal ions and can form hydrogen bonds. nih.govuminho.pt The potential for this compound to form coordination compounds or act as an organocatalyst is an open field of inquiry.

| Research Domain | Identified Knowledge Gap | Key Research Question |

|---|---|---|

| Chemical Synthesis | No optimized, scalable synthesis route published. | What is the most efficient method for the selective synthesis of the (E)- and (Z)-isomers? |

| Physicochemical Properties | Lack of fundamental data (pKa, solubility, stability, spectroscopic profile). | What are the core physicochemical and spectroscopic parameters of the compound? |

| Pharmacology | Unknown affinity and efficacy at histamine receptors (H1-H4) and other potential targets. | How does this compound interact with the histaminergic system and what is its mechanism of action? |

| Metabolism | No data on metabolic pathways or metabolic stability. | What is the in vitro and in vivo metabolic fate of the compound? |

| Material Science | Unexplored potential in coordination chemistry and as a building block. | Can this molecule serve as a ligand for novel metal complexes or as a synthon for functional materials? |

Emerging Technologies and Methodologies for Compound Investigation

Addressing the knowledge gaps surrounding this compound can be significantly accelerated by leveraging a suite of emerging technologies.

Artificial Intelligence (AI) and Computational Chemistry: AI-driven retrosynthesis tools can predict and optimize potential synthetic pathways, reducing development time and cost. nih.govosu.edu Machine learning models and quantitative structure-activity relationship (QSAR) studies can predict the compound's biological activities, potential targets, and physicochemical properties before extensive lab work begins. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Should initial screenings identify a protein target (e.g., a G-protein coupled receptor like a histamine receptor), Cryo-EM offers a powerful method for determining the high-resolution structure of the compound-protein complex. nih.govnih.gov This structural insight is invaluable for understanding the mechanism of action and for guiding structure-based design of more potent or selective derivatives. acs.org

Organoid and "Organ-on-a-Chip" Systems: These three-dimensional (3D) models, derived from patient stem cells, mimic the architecture and function of human organs far better than traditional 2D cell cultures. nih.govnih.gov Investigating the effects of this compound on gut, lung, or neural organoids could provide physiologically relevant data on its efficacy and tissue-specific effects. frontiersin.orgfrontiersin.orgucsd.edu

Advanced Biophysical and Screening Methods: Modern high-throughput screening (HTS) can rapidly assess the compound's activity against vast libraries of biological targets. drugdiscoverychemistry.com Techniques such as Affinity Selection-Mass Spectrometry (AS-MS) can identify binding partners without prior knowledge of the target, offering an unbiased approach to discovering its mechanism of action. drugdiscoverychemistry.com

Flow Chemistry and Green Synthesis: For developing a viable synthesis, flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. cgu-odisha.ac.in This approach, combined with green chemistry principles like using solvent-free reactive extrusion, could establish an environmentally friendly manufacturing process. cgu-odisha.ac.incapitalresin.com

Broader Impact on Fundamental Chemical and Biological Understanding

The study of this compound, while focused on a single molecule, has the potential to generate knowledge with a much broader impact.

Deepening Understanding of Histamine Receptor Pharmacology: Histamine receptors are crucial in allergies, inflammation, and neurotransmission. nih.govnih.gov This compound, as a structurally distinct analog of histamine, could serve as a probe to explore receptor activation. It might exhibit biased agonism, selectively activating certain downstream signaling pathways over others, which could help dissect the complex signaling of histamine receptors and pave the way for more specific therapeutics. researchgate.netnih.govsmpdb.ca

Expanding the Chemical Space of Bioisosteres: The imidazole ring is a privileged structure in medicinal chemistry, often used as a bioisostere for other heterocycles or amide bonds. benthamdirect.com A thorough characterization of this compound's properties would provide valuable data for medicinal chemists, expanding the toolkit for designing molecules with improved properties like water solubility and hydrogen bonding capacity. benthamdirect.comijsrtjournal.com

Insights into Imidazole Metabolism and Bioactivity: The imidazole core is found in numerous drugs and natural products. nih.gov Investigating the metabolic fate of this specific compound would contribute to the broader understanding of how imidazole-containing molecules are processed in the body, informing the design of future drugs with optimized pharmacokinetic profiles.

Potential for Development of Novel Research Tools and Industrial Reagents

Beyond its potential as a therapeutic lead, this compound could be developed into valuable tools for research and industry.

Chemical Probes and Imaging Agents: The molecule's structure is amenable to modification. The primary amine provides a handle for attaching fluorophores, creating fluorescent probes to visualize and track its binding partners (such as histamine receptors) in living cells. uminho.pt Alternatively, introducing a photoreactive group could convert it into a photoaffinity label, a powerful tool for covalently linking to and identifying its biological targets.

A Scaffold for Combinatorial Chemistry: The reactive amine and the potential for substitution on the imidazole ring make this compound an attractive starting point, or synthon, for building libraries of related molecules. chemscene.com Such libraries are essential for screening programs aimed at discovering new bioactive compounds.

Precursor for Novel Materials: Imidazole derivatives are used in the synthesis of ionic liquids and as ligands in coordination chemistry. nih.gov Once an efficient synthesis is established, this compound could be explored as a precursor for new materials with unique catalytic, electronic, or sorbent properties.

Q & A

Q. What are the common synthetic routes for 3-(1H-imidazol-5-yl)prop-2-en-1-amine?

The synthesis of this compound typically involves multi-step organic reactions. Key strategies include:

- Condensation reactions : Coupling imidazole derivatives with propenylamine precursors via acid-catalyzed condensation.

- Protecting group strategies : Temporary protection of the imidazole nitrogen to avoid side reactions during alkylation or amination steps. For example, tert-butyldimethylsilyl (TBDMS) groups are used to protect hydroxyl or amine functionalities in intermediates .

- Azide-alkyne cycloaddition : Click chemistry approaches for introducing functional groups, as demonstrated in the synthesis of related imidazole derivatives .

Q. How is the purity and identity of this compound confirmed in laboratory settings?

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Single-crystal X-ray diffraction : Provides unambiguous structural confirmation, especially for resolving stereochemistry. ORTEP-3 and SHELX software are standard for crystallographic analysis .

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the imidazole and propenylamine moieties.

- UV-Vis spectroscopy : Monitors conjugation in the propenyl group (λmax ~250–280 nm) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Molecular docking : Tools like Glide Score evaluate binding affinity to target proteins (e.g., heat-shocked proteins or enzymes). For example, imidazole derivatives show inhibitory potential against Leishmania donovani targets with Glide Scores ≤-9.8 .

- QSAR modeling : Correlates structural features (e.g., substituent electronegativity, logP) with antibacterial or anti-HIV activity .

- MD simulations : Assess stability of ligand-protein complexes over time, identifying critical interactions (e.g., hydrogen bonds with imidazole NH groups) .

Q. What strategies are used to resolve structural ambiguities in this compound using X-ray crystallography?

- High-resolution data collection : Synchrotron radiation (λ = 0.7–1.0 Å) minimizes errors in electron density maps.

- SHELX refinement : Iterative refinement with SHELXL corrects thermal parameters and validates hydrogen bonding networks. Disordered propenyl groups are modeled using PART instructions .

- Twinned data analysis : SHELXD and TWINLAWS handle cases where crystal twinning obscures structural details .

Q. What are the challenges in optimizing reaction yields for stereoselective synthesis of this compound?

- Stereochemical control : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantioselective enzymatic resolution may improve selectivity for (E)- or (Z)-isomers.

- Side reactions : Competing Michael addition or imidazole ring alkylation can reduce yields. Mitigation involves low-temperature reactions (-20°C) and inert atmospheres .

- Scalability : Multi-step syntheses require optimized workup protocols (e.g., column chromatography vs. crystallization) to maintain yield at scale .

Q. How are contradictions in biological activity data for imidazole derivatives addressed in structure-activity studies?

- Meta-analysis : Cross-referencing datasets from independent studies (e.g., anti-HIC50 values vs. antibacterial MICs) identifies outliers due to assay variability .

- Proteolytic stability assays : Evaluate metabolic degradation in vitro (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic effects .

- Crystallographic validation : Co-crystal structures resolve discrepancies by confirming binding modes (e.g., imidazole coordination to metal ions in enzyme active sites) .

Methodological Notes

- Data tables : For brevity, tabular data (e.g., Glide Scores, NMR shifts) are integrated into answers.

- Advanced techniques : Focus on interdisciplinary approaches (e.g., combining synthesis, crystallography, and computational biology).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.